2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Description

The exact mass of the compound 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUYHRRCVECPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238598 | |

| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915-76-4 | |

| Record name | 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 915-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a fluorinated heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development and materials science who require precise data for modeling, synthesis, and application development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for compound characterization.

Physical and Chemical Properties

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a dense, thermally stable liquid with a low refractive index. Its chemical structure and properties are detailed below.

| Property | Value | Source |

| CAS Number | 915-76-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C12F21N3 | [1][2][3][4][5][7][8][9] |

| Molecular Weight | 585.12 g/mol | [1][5][7][9] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Density | 1.716 g/mL at 25 °C | [1][2][3][6][9] |

| Specific Gravity (20/20) | 1.72 | |

| Boiling Point | 164-165 °C | [1][2][3][6][9] |

| Melting Point | ~25 °C | [2][3][9] |

| Refractive Index | n20/D 1.311 | [1][2][3][6][9] |

| Flash Point | 165 °C | [2][3][9] |

| Vapor Pressure | 0.0665 mmHg at 25°C | [2] |

| Water Solubility (log10WS) | -8.48 (Predicted) | [5][10] |

| Octanol/Water Partition Coefficient (logP) | 6.740 (Predicted) | [5][10] |

Experimental Protocols for Physical Property Determination

1. Determination of Boiling Point: The boiling point of fluorinated compounds can be determined using the boiling point method, where the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured.[11] For high-purity substances, techniques like differential scanning calorimetry (DSC) can also be employed to determine the boiling point.

2. Density and Specific Gravity Measurement: A calibrated pycnometer is typically used to determine the density of liquid samples. The pycnometer is weighed empty, then filled with the sample liquid and weighed again at a controlled temperature (e.g., 20°C or 25°C). The density is calculated from the mass of the liquid and the known volume of the pycnometer. Specific gravity is then determined by comparing the density of the substance to the density of a reference substance, usually water.

3. Refractive Index Measurement: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A small sample is placed on the prism, and a light source is passed through it. The angle of refraction is measured, and the refractive index is read directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

4. Gas Chromatography (GC) for Purity Assessment: The purity of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, stated as >98.0%(GC), is determined by gas chromatography. In this technique, a small amount of the volatilized sample is injected into a column. An inert carrier gas moves the sample through the column, and the components separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column measures the quantity of each component, allowing for the determination of the sample's purity.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and physical property characterization of a chemical compound like 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, Mass | Worldwide Life Sciences [wwmponline.com]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- (CAS 915-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,4,6-TRIS(HEPTAFLUOROPROPYL)-1,3,5-TRIAZINE | 915-76-4 [chemicalbook.com]

- 7. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 8. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 9. parchem.com [parchem.com]

- 10. chemeo.com [chemeo.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a perfluorinated derivative of 1,3,5-triazine. The document details its chemical structure, physical and chemical properties, and a plausible synthetic route. Furthermore, it outlines standardized experimental protocols for its characterization using modern analytical techniques. Due to its chemical inertness and unique properties, this compound is primarily utilized in specialized technical applications rather than in drug development, and as such, no biological activity or signaling pathways have been reported.

Chemical Structure and Properties

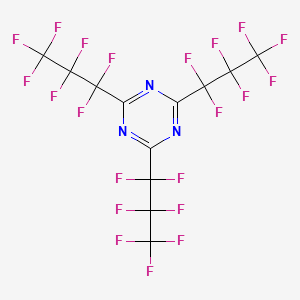

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a symmetrical molecule characterized by a central 1,3,5-triazine ring substituted with three heptafluoropropyl groups at the 2, 4, and 6 positions. The presence of a high degree of fluorination imparts significant chemical stability and unique physical properties to the molecule.

Chemical Structure:

Caption: Chemical structure of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 915-76-4 | [1][2][3][4] |

| Molecular Formula | C₁₂F₂₁N₃ | [3][4] |

| Molecular Weight | 585.12 g/mol | [2][4] |

| IUPAC Name | 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | [3][4] |

| Synonyms | 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine, s-Triazine, 2,4,6-tris(heptafluoropropyl)- | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 164-165 °C | [5] |

| Density | 1.716 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.311 | [5] |

Synthesis

While a variety of methods exist for the synthesis of substituted 1,3,5-triazines, the most common and industrially viable route for symmetrically substituted triazines is the catalyzed cyclotrimerization of the corresponding nitrile. For 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, the logical precursor is heptafluorobutyronitrile.

Caption: Synthetic pathway for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Experimental Protocol: Synthesis via Cyclotrimerization

This protocol is a generalized procedure based on the known synthesis of similar perfluorinated triazines.

Materials:

-

Heptafluorobutyronitrile

-

Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or other trimerization catalysts

-

High-pressure autoclave reactor with stirrer and temperature control

-

Inert solvent (optional, reaction can be performed neat)

-

Distillation apparatus

Procedure:

-

Ensure the autoclave reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charge the reactor with heptafluorobutyronitrile and the catalyst. The molar ratio of nitrile to catalyst should be optimized but can be initiated at approximately 100:1.

-

Seal the reactor and begin stirring.

-

Slowly heat the reactor to the target temperature, typically in the range of 150-250 °C. The pressure will increase due to the vapor pressure of the nitrile.

-

Maintain the reaction temperature and stirring for several hours (e.g., 4-24 hours), monitoring the pressure for any significant changes that might indicate reaction completion or side reactions.

-

After the reaction period, cool the reactor to room temperature and carefully vent any remaining pressure.

-

The crude product, a liquid, is then purified by fractional distillation under reduced pressure to isolate the 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine from unreacted starting material and any byproducts.

Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques.

Caption: Experimental workflow for the characterization of the final product.

Experimental Protocols: Characterization

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 700.

-

Interpretation: The resulting chromatogram will show the retention time of the compound, and the mass spectrum will display the molecular ion peak (or characteristic fragments) corresponding to the molecular weight of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. The NIST WebBook provides a reference mass spectrum for this compound.[2]

-

3.1.2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the presence and structure of the heptafluoropropyl groups.

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition Parameters:

-

Nucleus: ¹⁹F.

-

Reference: An external or internal standard such as CFCl₃ (δ = 0 ppm).

-

Decoupling: Proton decoupling is generally not necessary unless H-F couplings are being investigated.

-

Interpretation: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the -CF₂-, -CF₂-, and -CF₃ groups of the heptafluoropropyl chain. The chemical shifts, integrations, and coupling patterns will be characteristic of this structure.

-

Applications

Due to its high thermal and chemical stability, 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is primarily used in technical applications:

-

Mass Spectrometry Standard: It is used as a calibration compound for mass spectrometers, particularly in the higher mass range.

-

High-Temperature Lubricants and Heat Transfer Fluids: Its stability makes it suitable for use in extreme temperature environments.

-

Dielectric Fluids: Its non-conductive nature allows for its use in electronic applications.

-

Electrolyte Additive: It has been investigated for use in the electrolytes of secondary batteries.[5]

Safety and Handling

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is also noted to be moisture-sensitive.[2]

Conclusion

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated specialty chemical with a unique set of properties derived from its structure. Its synthesis is achievable through the cyclotrimerization of heptafluorobutyronitrile, and its identity and purity can be confirmed using standard analytical techniques such as GC-MS and ¹⁹F NMR. While its inert nature limits its application in drug development, it serves as a valuable compound in various technical fields requiring high-performance materials.

References

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS: 915-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a perfluorinated organic compound with significant applications in analytical chemistry. This document consolidates key physicochemical properties, spectroscopic data, and safety information. Included are detailed tables of quantitative data, a representative synthesis protocol, and diagrams illustrating its structure and synthesis. This guide is intended to be a valuable resource for professionals utilizing or investigating this compound.

Introduction

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, identified by the CAS number 915-76-4, is a symmetrically substituted, perfluorinated derivative of 1,3,5-triazine. Its chemical structure consists of a central triazine ring with three heptafluoropropyl groups attached to the carbon atoms. This high degree of fluorination imparts unique properties to the molecule, such as high thermal stability, chemical inertness, and a high molecular weight, making it particularly useful in specific analytical applications. One of its primary uses is as a mass calibration standard in negative ion chemical ionization mass spectrometry.[1] It has also been explored for use in secondary battery electrolytes.[2]

Physicochemical Properties

The key physical and chemical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine are summarized in the table below. These properties are critical for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂F₂₁N₃ | [3] |

| Molecular Weight | 585.11 g/mol | [4] |

| CAS Number | 915-76-4 | [5] |

| Appearance | Colorless to almost colorless clear liquid | TCI America |

| Melting Point | ~25 °C | [6] |

| Boiling Point | 164-165 °C (lit.) | [6] |

| Density | 1.716 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.311 (lit.) | [6] |

| Vapor Pressure | 0.0665 mmHg at 25 °C | [6] |

| Water Solubility (log₁₀WS) | -8.48 (calculated) | [7] |

| Octanol/Water Partition Coefficient (logP) | 6.740 (calculated) | [7] |

Synthesis

The primary route for the synthesis of symmetrically substituted 1,3,5-triazines is the cyclotrimerization of the corresponding nitrile.[8] For 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, this involves the cyclotrimerization of heptafluorobutyronitrile (CF₃CF₂CF₂CN). This reaction typically requires a catalyst and can be carried out under various conditions.

Representative Experimental Protocol: Catalytic Cyclotrimerization of Heptafluorobutyronitrile

Materials:

-

Heptafluorobutyronitrile

-

Lewis acid catalyst (e.g., Zinc Chloride, p-Toluenesulfonic acid)

-

High-pressure autoclave or sealed reaction vessel

-

Anhydrous solvent (optional, can be run neat)

-

Apparatus for distillation or sublimation for purification

Procedure:

-

A high-pressure reaction vessel is charged with heptafluorobutyronitrile and a catalytic amount of a Lewis acid (e.g., 5 mol%).

-

The vessel is sealed and heated to a temperature typically in the range of 200-300 °C. The reaction may also be conducted under elevated pressure.

-

The reaction is maintained at this temperature for several hours to allow for the cyclotrimerization to proceed. Reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the nitrile peak).

-

After cooling to room temperature, the reaction mixture is carefully vented.

-

The crude product is then purified. Given its boiling point, fractional distillation under reduced pressure is a suitable method for purification.

Note: This is a representative protocol and optimization of catalyst, temperature, pressure, and reaction time may be necessary to achieve high yields and purity.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is well-documented and serves as a key identifier. The high mass and distinct isotopic pattern of the molecular ion, along with characteristic fragmentation, make it an excellent mass calibration standard.[1]

Key Fragments (m/z):

-

A detailed analysis of the mass spectrum from the NIST WebBook reveals significant fragment ions. The fragmentation of perfluoroalkyl compounds can be complex, often involving rearrangements.[1]

| m/z | Proposed Fragment |

| 585 | [M]⁺ (Molecular Ion) |

| 566 | [M - F]⁺ |

| 466 | [M - C₂F₅]⁺ |

| 416 | [M - C₃F₇]⁺ |

| 219 | [C₄F₇N₂]⁺ |

| 195 | [C₃F₅N₂]⁺ |

| 169 | [C₃F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 93 | [C₃F₃]⁺ |

| 69 | [CF₃]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three different fluorine environments in the heptafluoropropyl chain (-CF₃, -CF₂-, and -CF₂- adjacent to the triazine ring). The chemical shifts and coupling constants are characteristic of these groups.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the triazine ring and the three different carbon environments in the heptafluoropropyl chains. The signals for the fluorinated carbons will exhibit splitting due to C-F coupling.

Detailed, assigned NMR data with specific chemical shifts and coupling constants are not widely published. Researchers should acquire their own data for definitive characterization.

Safety and Handling

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be moisture-sensitive.[3]

Visualizations

Synthesis Pathway

Caption: Cyclotrimerization of heptafluorobutyronitrile.

Mass Spectrometry Fragmentation Logic

Caption: Key fragmentation pathways in EI-MS.

Conclusion

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a specialized chemical with important applications, particularly as a mass spectrometry standard. Its well-defined physicochemical properties and characteristic mass spectrum make it a reliable reference material. This guide provides essential technical information to support its safe and effective use in research and development. Further investigation into its detailed NMR characteristics and optimization of its synthesis would be valuable contributions to the scientific literature.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- (CAS 915-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, Mass Spec Std. 5 g | Buy Online [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" molecular weight

An In-Depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a fluorinated organic compound. The document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its primary applications in a research context. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who may utilize this compound in their work.

Chemical and Physical Properties

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a halogenated triazine derivative. Its high fluorine content imparts unique physical and chemical characteristics, such as high density and a low refractive index. The compound is typically a colorless to nearly colorless liquid at room temperature.[1]

Quantitative data and key identifiers for the compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 585.11 g/mol / 585.12 g/mol | [1][2] |

| Monoisotopic Mass | 584.9756884 Da | [2] |

| Molecular Formula | C₁₂F₂₁N₃ | [2][3] |

| CAS Registry Number | 915-76-4 | [3] |

| Physical State | Liquid (at 20°C) | [1] |

| Boiling Point | 165 °C | [1][4][5] |

| Density | 1.716 - 1.72 g/mL (at 20-25°C) | [1][5] |

| Refractive Index (n20/D) | 1.31 - 1.311 | [1][5] |

| Octanol/Water Partition Coeff. (logP) | 6.74 - 6.8 (Predicted) | [2][6] |

| Water Solubility (log₁₀WS) | -8.48 mol/L (Predicted) | [6] |

Synthesis Methodology

The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a versatile precursor.[7][8] The chlorine atoms on the triazine ring are highly susceptible to sequential nucleophilic substitution. This reactivity can be controlled by carefully managing reaction conditions, particularly temperature, allowing for the stepwise introduction of different functional groups.[9]

General Experimental Protocol for Triazine Synthesis

-

First Substitution: Cyanuric chloride is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled to 0°C under an inert atmosphere (e.g., argon).[7]

-

Nucleophile Addition: The first nucleophile is added to the solution. For a symmetric triazine like the target compound, the same nucleophile (in this case, a heptafluoropropyl source) would be used for all three substitution steps. The reaction is often performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[7]

-

Second and Third Substitutions: To drive the reaction to completion and achieve trisubstitution, the reaction temperature is typically elevated. The second substitution may occur at room temperature, while the final substitution often requires heating or refluxing to overcome the decreased reactivity of the ring.[9][10]

-

Work-up and Purification: After the reaction is complete, the mixture is partitioned between an organic solvent and an aqueous solution to remove the base and its salt. The organic layer is then dried, the solvent is evaporated, and the final product is purified using techniques such as flash chromatography.[7]

Microwave irradiation has also been shown to be an effective green chemistry approach for accelerating the synthesis of 1,3,5-triazines, often leading to cleaner reactions and higher yields in shorter timeframes.[9]

References

- 1. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | 915-76-4 | TCI AMERICA [tcichemicals.com]

- 2. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 4. wwmponline.com [wwmponline.com]

- 5. 2,4,6-TRIS(HEPTAFLUOROPROPYL)-1,3,5-TRIAZINE | 915-76-4 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated organic compound with a stable triazine core. This unique structure imparts exceptional thermal stability, chemical resistance, and other valuable properties, making it a subject of interest in various advanced scientific and industrial applications. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development and material science.

Synonyms and Trade Names

While no specific trade names for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine have been identified in the available literature, it is commonly referred to by several synonyms. These are crucial to recognize when searching for this compound in chemical databases and supplier catalogs.

Common Synonyms:

-

Tris(heptafluoropropyl)-s-triazine[2]

-

s-Triazine, 2,4,6-tris(heptafluoropropyl)-[4]

-

1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)-[2]

-

2,4,6-Tris-(heptafluoropropyl)-1,3,5-triazine[4]

-

Tris(perfluoropropyl)-S-triazine[4]

-

Perfluorotripropyl-s-triazine[5]

Physicochemical Properties

The distinct properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂F₂₁N₃ | [1][4][7] |

| Molecular Weight | 585.11 g/mol | [1][7] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 164-165 °C | [8] |

| Density | 1.716 g/mL at 25 °C | [8] |

| Refractive Index | 1.310 - 1.311 | [8] |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis

A plausible synthetic route would involve the reaction of cyanuric chloride with a heptafluoropropyl nucleophile, such as a Grignard reagent or an organolithium reagent, in an appropriate solvent system and under controlled temperature conditions. The stepwise substitution of the chlorine atoms on the triazine ring allows for the introduction of the three heptafluoropropyl groups.

Key Applications

The unique combination of high fluorine content, thermal stability, and chemical inertness makes 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine a valuable material in several high-performance applications.

Mass Spectrometry Reference Standard

This compound is utilized as a mass marker or calibrant, particularly for negative ion chemical ionization mass spectrometry.[1] Its high molecular weight and well-defined isotopic pattern make it an excellent reference compound for instrument calibration and tuning in the high mass range.

Experimental Protocol: Mass Spectrometer Calibration (General Procedure)

A detailed, standardized protocol is instrument-specific. However, a general procedure for using a reference standard like 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine for mass spectrometer calibration is as follows:

-

Standard Preparation: Prepare a dilute solution of the reference standard in a volatile, high-purity solvent (e.g., acetonitrile or methanol). The concentration will depend on the sensitivity of the mass spectrometer.

-

Infusion: Introduce the standard solution into the mass spectrometer's ion source via direct infusion using a syringe pump. This ensures a stable and continuous signal.

-

Tuning and Calibration: In the mass spectrometer's tuning software, acquire the spectrum of the reference standard. The software will identify the characteristic peaks of the compound and use their known m/z values to calibrate the mass axis of the instrument.

-

Verification: After calibration, acquire a spectrum of a known compound to verify the accuracy of the mass assignments.

Flame Retardants

The high fluorine content of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine contributes to its effectiveness as a flame retardant.[9] Fluorinated compounds can interrupt the combustion cycle in the gas phase and promote charring in the condensed phase, thereby reducing the flammability of materials. It is particularly valuable in applications where high fire resistance is required, such as in construction and textiles.[9] While specific performance data for this compound is not widely published, related trisubstituted triazine derivatives have shown significant improvements in the flame retardancy of polymers like polypropylene.

High-Performance Coatings and Sealants

The chemical inertness and thermal stability of this triazine derivative make it a suitable component for high-performance coatings and sealants.[9] These coatings are designed to withstand harsh environmental conditions, making them ideal for demanding applications in the automotive and aerospace industries.[9] The fluorinated nature of the compound can also impart hydrophobicity and oleophobicity to surfaces, leading to enhanced durability and ease of cleaning.

Other Potential Applications

-

Electronics: It can be used in the production of insulating materials for electronic components, where its thermal stability and electrical insulation properties are advantageous.[9]

-

Fluorinated Polymers: It can serve as a monomer or a building block for the synthesis of novel fluorinated polymers with specialized properties.[9]

-

Secondary Batteries: There is interest in its use as an electrolyte additive in secondary batteries to potentially improve safety and performance.[2]

Conclusion

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a specialty chemical with a unique set of properties that make it highly valuable for a range of advanced applications. Its primary roles as a mass spectrometry standard and a high-performance additive in flame retardants and coatings are well-established. For researchers and professionals in drug development and material science, understanding the characteristics and potential applications of this compound can open up new avenues for innovation in their respective fields. Further research into its performance in specific applications will undoubtedly continue to expand its utility.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | 915-76-4 | TCI AMERICA [tcichemicals.com]

- 4. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 5. 915-76-4 CAS Manufactory [m.chemicalbook.com]

- 6. fishersci.fi [fishersci.fi]

- 7. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, a highly fluorinated heterocyclic compound. Due to its unique properties, this compound is of interest in various fields, including its use as a mass spectrometry standard.[1][2] This document details the primary synthesis routes, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, also known as 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine, is a symmetrical triazine derivative where each carbon atom of the triazine ring is substituted with a heptafluoropropyl group.[3] Its high fluorine content imparts distinct chemical and physical properties, such as high thermal stability and a specific mass fragmentation pattern, making it a valuable reference compound in mass spectrometry.[1][2][4]

Chemical and Physical Properties [3][5]

| Property | Value |

| Molecular Formula | C₁₂F₂₁N₃ |

| Molecular Weight | 585.11 g/mol [3] |

| Appearance | Not specified in readily available literature |

| Boiling Point | 164-165 °C |

| Density | 1.716 g/mL at 25 °C |

| Refractive Index | n20/D 1.311 |

Synthesis Methodologies

The synthesis of symmetrically substituted triazines can generally be achieved through two primary pathways: the nucleophilic substitution of cyanuric chloride and the cyclotrimerization of nitriles.[6][7] For perfluorinated derivatives like 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, specific methods have been developed.

Synthesis from Trichlorophosphazo Perfluoroacyls

A patented method describes the synthesis of 2,4,6-tris-perfluoroalkyl-1,3,5-triazines from the reaction of trichlorophosphazo perfluoroacyls with argentous fluoride (AgF). This process is advantageous as it avoids liquid by-products, simplifying the isolation of the desired triazine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2,4,6-tris-perfluoroalkyl-1,3,5-triazines.

Experimental Protocol (Adapted from Patent):

While a specific protocol for the heptafluoropropyl derivative is not detailed, the following general procedure can be adapted:

-

Reaction Setup: In a suitable reaction vessel, combine the trichlorophosphazo perfluoroacyl (where the perfluoroacyl group is heptafluorobutyryl) with argentous fluoride. The molar ratio of argentous fluoride to the acyl compound can be up to 3:1 to achieve higher yields.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 150 °C, with a preferred range of 60 °C to 100 °C.

-

Reaction Time: Maintain the reaction for a period of 1 to 4 hours. During this time, the low-boiling by-product, phosphorous oxyfluoride, will evolve from the reaction mixture.

-

Isolation: After the reaction is complete, the desired 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine can be isolated from the reaction mixture.

Quantitative Data:

The patent suggests that this method provides "good yields," although specific quantitative data for the heptafluoropropyl derivative is not provided.

Cyclotrimerization of Heptafluorobutyronitrile

The cyclotrimerization of nitriles is a common and direct method for the synthesis of symmetrically substituted 1,3,5-triazines.[6] This approach involves the catalytic trimerization of three molecules of a nitrile. For the synthesis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, the starting material would be heptafluorobutyronitrile.

Reaction Scheme:

Figure 2: Cyclotrimerization of heptafluorobutyronitrile.

Experimental Protocol (General):

-

Catalyst Selection: Various catalysts have been reported for nitrile cyclotrimerization, including silica-supported Lewis acids and low-valent transition metal complexes. The choice of catalyst is crucial and would need to be optimized for the specific substrate.

-

Reaction Conditions: The reaction is typically carried out in a solvent-free manner or in a high-boiling solvent. The temperature and reaction time are critical parameters that require optimization. Microwave irradiation has been shown to accelerate this type of reaction.[6]

-

Work-up and Isolation: After the reaction, the catalyst is typically removed by filtration, and the product is isolated by distillation or crystallization.

Quantitative Data:

Specific yield and purity data for the cyclotrimerization of heptafluorobutyronitrile to produce the target triazine are not available in the reviewed literature.

Purification Methods

The purification of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is crucial to obtain a high-purity product suitable for its intended applications, such as a mass spectrometry standard. The primary methods for purification are distillation and crystallization.

Distillation

Given its boiling point of 164-165 °C, fractional distillation under atmospheric or reduced pressure is a viable method for purifying 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This technique is effective in separating the desired product from non-volatile impurities and by-products with significantly different boiling points.

Experimental Protocol (General):

-

Apparatus: Assemble a standard fractional distillation apparatus.

-

Procedure: Heat the crude reaction mixture in the distillation flask. Collect the fraction that distills at or near the reported boiling point of 164-165 °C. The efficiency of the separation will depend on the fractionating column used.

Crystallization

Crystallization is another effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol (General):

-

Solvent Selection: A suitable solvent is one in which the triazine is sparingly soluble at room temperature but readily soluble at elevated temperatures. The solvent should not react with the compound.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed. The purified crystals of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization

The identity and purity of the synthesized 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine can be confirmed using various analytical techniques.

Mass Spectrometry:

The electron ionization mass spectrum of this compound is well-documented and serves as a key identifier.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds.[3][8] The ¹⁹F NMR spectrum of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine would show characteristic signals for the different fluorine environments in the heptafluoropropyl chains.

Experimental and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Figure 3: General workflow for synthesis and purification.

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. While detailed experimental procedures with specific quantitative data are not extensively published, the information provided herein, adapted from patents and general chemical literature, offers a solid foundation for researchers to develop and optimize these processes. Further experimental investigation is recommended to determine the optimal conditions for both the synthesis and purification of this specialized fluorinated compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, Mass Spec Std. 5 g | Request for Quote [thermofisher.com]

- 3. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- [webbook.nist.gov]

- 5. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- (CAS 915-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

Spectroscopic Analysis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS No. 915-76-4), a perfluorinated compound with applications in various scientific fields, including its use as a mass spectrometry standard. This document details available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

Molecular Formula: C₁₂F₂₁N₃

-

Molecular Weight: 585.12 g/mol [1]

-

IUPAC Name: 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine[2]

-

Synonyms: Tris(heptafluoropropyl)-s-triazine, 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. The data is organized into tables for clarity and ease of comparison.

While specific experimental NMR data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is not widely available in public repositories, the expected chemical shifts can be predicted based on the chemical structure and known values for similar fluorinated compounds. The molecule possesses three identical heptafluoropropyl chains attached to a symmetrical triazine ring.

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three different fluorine environments in the heptafluoropropyl chain (-CF₂-, -CF₂-, -CF₃).

| Functional Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |

| -CF₂- (adjacent to triazine) | -80 to -100 | Triplet |

| -CF₂- (middle) | -120 to -130 | Multiplet |

| -CF₃ (terminal) | -80 to -85 | Triplet |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions. The multiplicities are due to F-F coupling.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show four signals: one for the triazine ring carbons and three for the carbons in the heptafluoropropyl chain.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Triazine Ring (C=N) | 160 - 175 |

| -CF₂- (adjacent to triazine) | 110 - 125 (triplet due to ¹JCF) |

| -CF₂- (middle) | 105 - 120 (triplet due to ¹JCF) |

| -CF₃ (terminal) | 115 - 130 (quartet due to ¹JCF) |

Note: The chemical shifts are estimates. The signals for the fluorinated carbons will exhibit splitting due to carbon-fluorine coupling.

Specific, publicly available peak lists for the IR spectrum of this compound are limited. However, the spectrum will be dominated by strong absorptions characteristic of C-F bonds and vibrations of the triazine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1400 | Strong |

| Triazine Ring (C=N) Stretching | 1500 - 1600 | Medium to Strong |

| C-C Stretching | 900 - 1100 | Medium |

Note: The provided ranges are based on characteristic absorptions for perfluoroalkyl compounds and triazine derivatives.

The electron ionization (EI) mass spectrum of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is available from the NIST Mass Spectrometry Data Center. The spectrum is characterized by extensive fragmentation of the heptafluoropropyl chains.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 69 | 100 | [CF₃]⁺ |

| 93 | ~15 | [C₂F₃N]⁺ |

| 131 | ~30 | [C₃F₅]⁺ |

| 181 | ~10 | [C₄F₇]⁺ |

| 416 | ~5 | [M - C₃F₇]⁺ |

| 466 | ~40 | [M - C₂F₅ - F]⁺ |

| 566 | ~5 | [M - F]⁺ |

| 585 | <1 | [M]⁺ (Molecular Ion) |

Data is interpreted from the NIST WebBook mass spectrum for 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)-.[1] The molecular ion peak at m/z 585 is of very low abundance, which is typical for highly fluorinated compounds under electron ionization.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

-

Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F and ¹³C nuclei.

-

¹⁹F NMR Acquisition:

-

Set the spectral width to encompass the expected chemical shift range for fluorinated compounds (e.g., -50 to -250 ppm).

-

Use a standard single-pulse experiment. Proton decoupling is generally not required for ¹⁹F NMR of this compound.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H or ¹⁹F NMR due to the low natural abundance of ¹³C.

-

The spectral width should be set to cover the typical range for organic compounds (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS).

-

As 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a liquid at room temperature, a neat sample can be analyzed directly.

-

Sample Preparation (Neat):

-

Place a small drop of the liquid sample directly onto one KBr plate.

-

Place a second KBr plate on top and gently rotate to create a thin, uniform film between the plates.[5]

-

-

Sample Preparation (ATR):

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection if the sample is pure.

-

Ionization:

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Caption: General workflow for spectroscopic analysis.

References

"2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine" material safety data sheet (MSDS)

An In-Depth Technical Guide on the Material Safety Data Sheet for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the material safety data for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific sources, with a focus on presenting quantitative data, outlining experimental methodologies, and visualizing logical relationships where applicable.

Chemical Identification and Physical Properties

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a synthetic organofluorine compound belonging to the triazine class. Its chemical structure consists of a triazine ring substituted with three heptafluoropropyl groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine [1] |

| Synonyms | Tris(heptafluoropropyl)-s-triazine, 2,4,6-Tris(perfluoropropyl)-1,3,5-triazine [1] |

| CAS Number | 915-76-4 [1][2] |

| Molecular Formula | C₁₂F₂₁N₃ [1] |

| Molecular Weight | 585.11 g/mol [1] |

| SMILES | C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F [1] |

| InChIKey | KXQUYHRRCVECPV-UHFFFAOYSA-N [1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid at 20°C |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 164-165 °C (lit.) [3][4] |

| Density | 1.716 g/mL at 25 °C (lit.) [3][4] |

| Refractive Index (n20/D) | 1.311 (lit.) [3][4] |

| Purity | >98.0% (GC) |

Hazard Identification and Toxicological Information

The primary hazards associated with 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine are related to its acute toxicity upon inhalation, ingestion, and skin contact.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled [1] |

| Acute Toxicity, Dermal | - | H312: Harmful in contact with skin [5] |

| Acute Toxicity, Oral | - | H302: Harmful if swallowed [5] |

Emergency and First Aid Procedures

The following diagram outlines the recommended first aid measures in case of exposure.

Caption: First aid measures for different exposure routes.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine are not explicitly available in the public domain. However, this section outlines generalized methodologies based on standard practices and regulatory guidelines that are likely to be employed.

Determination of Physical Properties

Boiling Point: The boiling point is typically determined using methods such as distillation or the Thiele tube method. In a distillation, the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. The Thiele tube method is a micro-scale technique where a sample is heated in a sealed capillary tube, and the temperature at which a continuous stream of bubbles emerges is noted.

Density: The density of a liquid is commonly measured using a pycnometer or a hydrometer. The pycnometer method involves accurately determining the mass of a known volume of the liquid at a specific temperature.

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance.

Analytical Methods for Purity Determination

Gas Chromatography (GC): Purity is often assessed using gas chromatography, likely coupled with a mass spectrometer (GC-MS). A typical protocol would involve:

-

Sample Preparation: The sample is dissolved in a suitable solvent.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer, is used to identify and quantify the components.

Toxicological Assessment

The GHS classifications suggest that acute toxicity studies have been performed. These studies generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Inhalation Toxicity (Following OECD Guideline 403):

-

Test Animals: Typically rats are used.

-

Exposure: Animals are exposed to the substance (as a vapor or aerosol) in an inhalation chamber for a defined period (e.g., 4 hours).

-

Dose Levels: Multiple concentration levels are tested.

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days post-exposure.

-

Endpoint: The LC50 (lethal concentration for 50% of the test population) is determined.

The following workflow illustrates a generalized acute inhalation toxicity study.

Caption: Generalized workflow for an acute inhalation toxicity study.

Synthesis and Decomposition

Synthesis

A reported method for the synthesis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is the trimerization of heptafluorobutyronitrile.

The logical flow of this synthesis is depicted below.

Caption: Logical diagram of the synthesis process.

Thermal Decomposition

Information on the thermal stability of this compound indicates that it decomposes at elevated temperatures. The major decomposition products are reported to be heptafluorobutyronitrile and perfluoropropylene.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activities, mechanisms of action, or interactions with signaling pathways for 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. Research on the broader class of triazines has indicated potential for endocrine-disrupting effects for some members of this chemical family. However, these findings are not specific to the title compound. Similarly, as a per- and polyfluoroalkyl substance (PFAS), concerns related to persistence, bioaccumulation, and potential toxicity associated with this class of chemicals may be relevant, but specific data for this triazine are lacking.

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse. [5]- Storage: Store in a cool, dry place. Keep container tightly closed.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most current and comprehensive safety information. The experimental protocols described are generalized and may not reflect the exact methods used for this specific substance.

References

Navigating the Solubility Landscape of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a highly fluorinated heterocyclic compound with applications in various scientific fields, notably as a derivatizing agent in mass spectrometry.[1] Despite its utility, a comprehensive, experimentally determined quantitative dataset on its solubility in common organic solvents is conspicuously absent from publicly available scientific literature. This technical guide aims to bridge this knowledge gap by providing a thorough overview of the known physical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, offering qualitative solubility predictions based on the principles of fluorine chemistry, presenting a general experimental protocol for solubility determination, and illustrating a practical workflow for one of its key applications.

Introduction to 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a symmetrical molecule characterized by a central triazine ring substituted with three heptafluoropropyl chains. This high degree of fluorination imparts unique physicochemical properties to the molecule, including high thermal stability and chemical inertness, which are advantageous in applications such as mass spectrometry standards.[2] However, this extensive fluorination also governs its solubility behavior, making it distinct from non-fluorinated organic compounds.

Physicochemical Properties

While specific solubility data is lacking, a summary of the known physical and chemical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is presented in Table 1. These properties offer foundational information for researchers working with this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂F₂₁N₃ | [3] |

| Molecular Weight | 585.11 g/mol | [3] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | |

| Boiling Point | 164-165 °C (lit.) | [4] |

| Density | 1.716 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.311 (lit.) | [4] |

| Water Solubility | Insoluble (Calculated log₁₀WS = -8.48 mol/L) | [5] |

Table 1: Physicochemical Properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Solubility Profile: Qualitative Assessment

In the absence of quantitative data, a qualitative understanding of the solubility of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine can be inferred from its structure and by analogy to other per- and polyfluorinated alkyl substances (PFAS).

Highly fluorinated compounds like this one are known to be both hydrophobic and lipophobic, meaning they have low solubility in both water and hydrocarbon-based organic solvents.[6] This behavior is attributed to the unique nature of the carbon-fluorine bond, which is highly polarized yet results in a non-polar molecular surface with weak intermolecular interactions with non-fluorinated molecules.

It is anticipated that 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine will exhibit preferential solubility in:

-

Fluorinated Solvents: Solvents containing fluorine atoms, such as perfluoroalkanes or fluorinated ethers, are the most likely candidates for effectively dissolving this compound due to "fluorous-fluorous" interactions.

-

Polar Aprotic Solvents: Some highly fluorinated compounds show a degree of solubility in polar aprotic solvents. For instance, perfluorooctanesulfonic acid (PFOS) has a higher solubility in methanol and acetonitrile compared to less polar organic solvents.[7] It is plausible that 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine may exhibit some solubility in solvents like acetone, acetonitrile, or ethyl acetate.

-

Ethers: Ethers such as diethyl ether and tetrahydrofuran (THF) may offer some limited solubility.

Conversely, it is expected to have very low solubility in:

-

Non-polar Aliphatic and Aromatic Solvents: Hexane, toluene, and other hydrocarbon solvents are unlikely to be effective solvents.

-

Protic Solvents: While some polar aprotic solvents might be effective, protic solvents like ethanol and isopropanol are generally less effective for highly fluorinated compounds.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

Application Workflow: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is utilized as a derivatizing agent to enhance the volatility and thermal stability of analytes for GC-MS analysis. A typical workflow for this application is outlined below.

References

- 1. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | 368-66-1 [chemicalbook.com]

- 2. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, Mass Spec Std. 5 g | Buy Online [thermofisher.com]

- 3. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | C12F21N3 | CID 70185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-TRIS(HEPTAFLUOROPROPYL)-1,3,5-TRIAZINE | 915-76-4 [chemicalbook.com]

- 5. 1,3,5-Triazine, 2,4,6-tris(heptafluoropropyl)- (CAS 915-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine. This fluorinated heterocyclic compound is of interest for various applications where high thermal and chemical resistance are required. This document summarizes its known thermal behavior, details its decomposition products, and provides standardized experimental protocols for its analysis.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂F₂₁N₃ | |

| Molecular Weight | 645.13 g/mol | |

| Boiling Point | 165 °C | [1][2] |

Thermal Stability

The primary decomposition pathway for perfluoroalkyl-s-triazines involves the cleavage of the triazine ring.

Thermal Decomposition Products

The principal product of the thermal decomposition of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is heptafluorobutyronitrile. This decomposition is a retro-cyclotrimerization reaction.

| Parent Compound | Primary Decomposition Product | Decomposition Temperature Range (°C) | Analytical Method |

| 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | Heptafluorobutyronitrile (C₃F₇CN) | 460 - 520 (in the gas phase) | Not Specified |

Heptafluorobutyronitrile is itself a thermally stable molecule. Studies on its thermal behavior in the presence of carbon dioxide indicate that its decomposition begins at approximately 350 °C. [3]At this temperature, the initial decomposition products are hexafluoropropene (C₃F₆) and carbon monoxide (CO). [3]At higher temperatures, a variety of other fluorinated compounds are formed. [3]The nitrile is noted to be compatible with materials such as α-aluminum oxide up to 170 °C. [4]

Experimental Protocols

To assess the thermal stability and decomposition of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine, standardized analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is placed in an inert sample pan (e.g., platinum or alumina).

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a linear heating rate (e.g., 5, 10, or 20 °C/min). An initial isothermal step at a temperature below the boiling point may be included to remove any volatile impurities.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often defined as the temperature at which 5% mass loss occurs) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 600 °C, or a series of temperatures) in an inert atmosphere (helium).

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all products.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are measured.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.

Visualizations

The following diagrams illustrate the logical relationships in the thermal decomposition of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Caption: Thermal Decomposition Pathway of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Caption: Experimental Workflow for Thermal Analysis.

References

Methodological & Application

Application Note: 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a High-Performance Mass Spectrometry Calibrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to the reliability and reproducibility of mass spectrometry (MS) data in research and drug development. External calibration is a critical routine procedure to ensure the mass accuracy of the instrument. 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a fluorinated compound with a high molecular weight and a well-defined isotopic pattern, making it an excellent calibrant for mass spectrometry. Its chemical inertness, thermal stability, and volatility allow for its use in various ionization techniques, including Electrospray Ionization (ESI) and Electron Ionization (EI). This application note provides detailed information and protocols for the use of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a mass spectrometry calibrant.

Advantages of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine as a Calibrant

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine offers several key advantages as a mass spectrometry calibrant:

-

High Molecular Weight: Its nominal mass of 585 Da provides a valuable high-mass reference point for calibration.

-

Rich Fragmentation Pattern: Under various ionization conditions, it produces a series of characteristic fragment ions, allowing for multi-point calibration across a wide m/z range.

-

Chemical Inertness: Being a highly fluorinated compound, it is chemically stable and less likely to interact with analytes or the instrument surfaces.

-

Predictable Adduct Formation: In ESI, it readily forms predictable adducts in both positive and negative ion modes, providing additional calibration points.

-

Commercial Availability: It is readily available as a high-purity standard from various chemical suppliers.[1][2][3]

Quantitative Data Summary

The physicochemical properties and characteristic ions of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂F₂₁N₃ |

| Average Molecular Weight | 585.12 g/mol |

| Monoisotopic Molecular Weight | 584.9757 Da |

| CAS Number | 915-76-4 |

| Boiling Point | 165 °C |

| Density | 1.716 g/mL at 25 °C |

| Refractive Index | 1.3110 |

Table 2: Characteristic Ions for Mass Spectrometry Calibration

| Ionization Mode | Adduct/Fragment | Theoretical m/z | Observed m/z |

| Negative ESI | [M-F+O]⁻ | 582.97 | - |

| Negative ESI | [M]⁻ | 584.9757 | 601.9779 |

| Negative ESI | [M+CF₃COO]⁻ | 697.97 | - |

| Positive ESI | [M+H]⁺ | 585.9835 | 585.98298 |

| Positive ESI | [M+Na]⁺ | 607.9654 | 607.96492 |

| Positive ESI | [M+K]⁺ | 623.9393 | 623.93886 |

| Positive ESI | [M+NH₄]⁺ | 603.0095 | 603.00952 |

| Electron Ionization (EI) | [M]⁺ | 585 | 585 |

| Electron Ionization (EI) | [M-CF₃]⁺ | 516 | 516 |

| Electron Ionization (EI) | [M-C₂F₅]⁺ | 466 | 466 |

| Electron Ionization (EI) | [M-C₃F₇]⁺ | 416 | 416 |

| Electron Ionization (EI) | [C₃F₅N₂]⁺ | 193 | 193 |

| Electron Ionization (EI) | [C₃F₇]⁺ | 169 | 169 |

| Electron Ionization (EI) | [CF₃]⁺ | 69 | 69 |

*Observed m/z values are based on commercially available calibration solutions and may vary slightly depending on the instrument and experimental conditions. The observed negative ion at m/z 601.9779 is a well-established reference point for this compound in calibration mixes.[4][5] Predicted m/z values for other adducts are also available.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock and Working Calibration Solution

This protocol describes the preparation of a 1 mg/mL stock solution and a 10 µg/mL working solution of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

Materials:

-

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Volumetric flasks (1 mL and 10 mL)

-

Calibrated micropipettes

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1 mg of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

-

Transfer the weighed standard to a 1 mL volumetric flask.

-

Add a small amount of acetonitrile to dissolve the standard.

-

Once dissolved, bring the volume up to the 1 mL mark with acetonitrile.

-

Cap the flask and invert several times to ensure homogeneity.

-

-

Working Solution Preparation (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add approximately 5 mL of a 50:50 (v/v) acetonitrile:methanol solution.

-